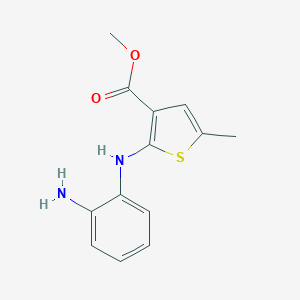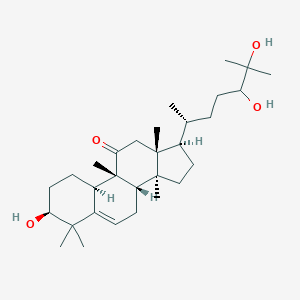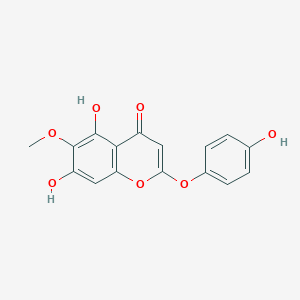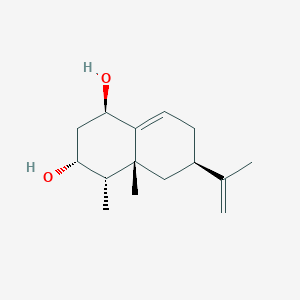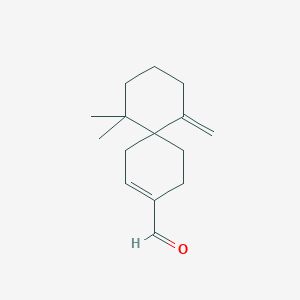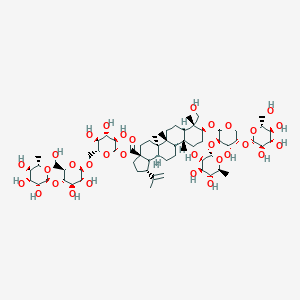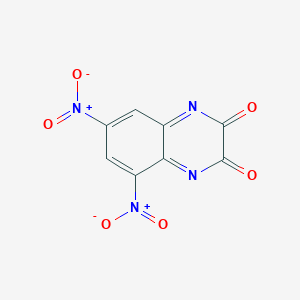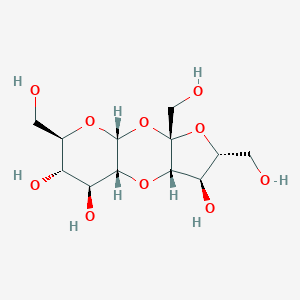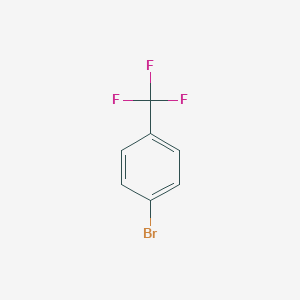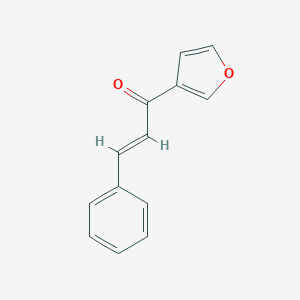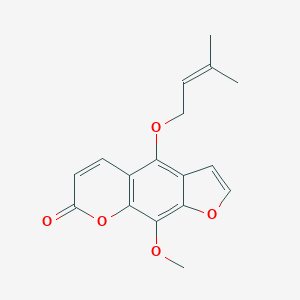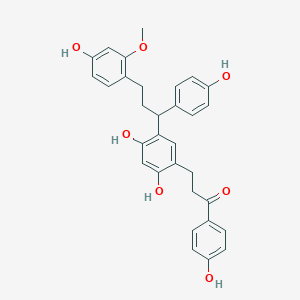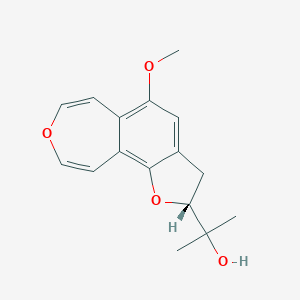
Perilloxin
Descripción general
Descripción
Perilloxin is a compound that is found in the stems of Perilla frutescens var. acuta . It is a type of phenol and has a molecular formula of C16H18O4 . It is an oil in appearance .
Molecular Structure Analysis
The molecular structure of Perilloxin consists of 16 carbon atoms, 18 hydrogen atoms, and 4 oxygen atoms . The compound has a molecular weight of 274.3 g/mol .Physical And Chemical Properties Analysis
Perilloxin is an oil in appearance . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .Aplicaciones Científicas De Investigación
Food Industry
Perilloxin, also known as Perillartine, is a monoterpene volatile oil obtained from leaves, seeds, and flowering tops of the plant Perilla frutescens . It’s known to be highly sweet and is reported to be up to 2000 times sweeter than sucrose . This makes it a potential candidate for use as a natural sweetener . However, its widespread use as a natural sweetener has not been recorded due to its limited solubility in water .
Medicine
Perilloxin inhibits the enzyme cyclooxygenase with an IC of 23.2 μM . Non-steroidal anti-inflammatory drugs like aspirin and ibuprofen also work by inhibiting the cyclooxygenase enzyme family . This suggests that Perilloxin could potentially be used in the development of new anti-inflammatory drugs .
Cancer Research
Perilloxin is a natural compound derived from Perilla frutescens that exhibits anticancer activity against various tumor cells . It acts by inhibiting the proliferation and inducing apoptosis in cancer cells, making it a promising candidate for cancer research .
Perfumery
Perillaldehyde, which is present most abundantly in Perilla and is a major constituent of the volatile oil from which Perilloxin is derived, is used as a food additive for flavoring and in perfumery to add spiciness . It has a mint-like, cinnamon odor and is primarily responsible for the flavor of Perilla .
Synthetic Chemistry
Perilloxin is an oxepine-containing natural product . Oxepines are seven-membered cyclic ethers that are relatively rare in nature but have been found in a number of natural products . They are known for their unique structural features that could be leveraged for further functionalization . Therefore, Perilloxin could potentially be used in synthetic chemistry for the development of new compounds .
Alternative Sweeteners
Perilloxin, also known as Perillartine, is a monoterpene volatile oil obtained from leaves, seeds, and flowering tops of the plant Perilla frutescens . It’s known to be highly sweet and is reported to be up to 2000 times sweeter than sucrose . An analogue synthesized from Perillartine called 4-(Methoxymethyl)-1,4-cyclo-hexadien-1-carboxaldehyde syn-oxime was found to be 450 times sweeter than sucrose . This suggests that Perilloxin and its analogues could potentially be used in the development of new alternative sweeteners .
Agriculture
Perilloxin, being a natural compound, could potentially be used in the field of agriculture. While there is no direct evidence of Perilloxin being used in agriculture, plant extracts and biofertilizers have been gaining attention for their potential applications in the agri-food sector . They are known to improve soil fertility, plant tolerance, and crop productivity . Given the unique properties of Perilloxin, it could be explored for its potential use in this field.
Cosmetics
Perilloxin, derived from Perilla frutescens, could potentially find applications in the cosmetics industry. The plant extracts rich in vitamins, flavonoids, and phenolic compounds are known to be used in skincare cosmetics . Given the unique properties of Perilloxin, it could be explored for its potential use in this field.
Propiedades
IUPAC Name |
2-[(2R)-5-methoxy-2,3-dihydrofuro[3,2-i][3]benzoxepin-2-yl]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4/c1-16(2,17)14-9-10-8-13(18-3)11-4-6-19-7-5-12(11)15(10)20-14/h4-8,14,17H,9H2,1-3H3/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTPZHKVANVGAN-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CC2=CC(=C3C=COC=CC3=C2O1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H]1CC2=CC(=C3C=COC=CC3=C2O1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Perilloxin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



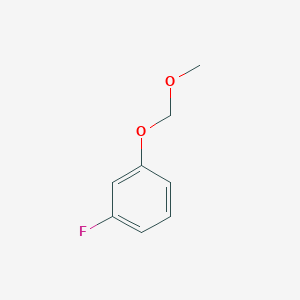
![(1R,3As,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B150001.png)
